2-chloro-N-cyclopropyl-4,5-difluorobenzamide
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Overview
Description
2-chloro-N-cyclopropyl-4,5-difluorobenzamide is a chemical compound with the molecular formula C10H8ClF2NO and a molecular weight of 231.63 g/mol . It is characterized by the presence of a chloro group, a cyclopropyl group, and two fluorine atoms attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-cyclopropyl-4,5-difluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,5-difluorobenzoic acid and cyclopropylamine.
Reaction Conditions: The carboxylic acid group of 2-chloro-4,5-difluorobenzoic acid is first activated using a coupling reagent like thionyl chloride (SOCl2) to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with cyclopropylamine under basic conditions to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-cyclopropyl-4,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-cyclopropyl-4,5-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-chloro-N-cyclopropyl-4,5-difluorobenzamide can be compared with other similar compounds, such as:
2-chloro-N-cyclopropyl-4-fluorobenzamide: This compound has a similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
4-chloro-N-cyclopropyl-2,3-difluorobenzamide:
N-cyclopentyl-3,5-difluorobenzamide: This compound has a cyclopentyl group instead of a cyclopropyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzamide core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-4,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2NO/c11-7-4-9(13)8(12)3-6(7)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHHEBWFYAYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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